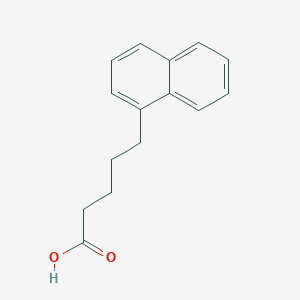

1-Naphthalenepentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

5-naphthalen-1-ylpentanoic acid |

InChI |

InChI=1S/C15H16O2/c16-15(17)11-4-2-7-13-9-5-8-12-6-1-3-10-14(12)13/h1,3,5-6,8-10H,2,4,7,11H2,(H,16,17) |

InChI Key |

MBQDHVLINYDJHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCCC(=O)O |

Origin of Product |

United States |

Natural Abundance and Phytochemical Investigations of 1 Naphthalenepentanoic Acid

Biosynthetic Pathways and Metabolic Origins of 1-Naphthalenepentanoic Acid in Natural Systems

The precise biosynthetic pathway for this compound in plants has not been elucidated. However, a plausible pathway can be proposed based on known biosynthetic routes for naphthalenoids and other plant secondary metabolites. epa.govnih.gov

The naphthalene (B1677914) core in plants is often synthesized via the shikimate pathway. nih.gov A key intermediate in this process is 1,4-dihydroxy-2-naphthoic acid (DHNA), which is also a precursor for the biosynthesis of phylloquinone (vitamin K1). nih.gov It is hypothesized that the naphthalenoid moiety of other natural products, such as the allelopathic compound juglone, also originates from this pathway. nih.gov

The origin of the five-carbon pentanoic acid side chain is less clear. It could potentially be formed through several routes:

Polyketide Pathway : The side chain could be built from acetate (B1210297) and malonate units via a polyketide synthase (PKS) enzyme, which is a common mechanism for generating carbon chains in secondary metabolism.

Isoprenoid Pathway : A C5 isoprene (B109036) unit, such as isopentenyl pyrophosphate (IPP) or its isomer dimethylallyl pyrophosphate (DMAPP), could be attached to a naphthalene precursor, followed by oxidative cleavage and modification to form the pentanoic acid structure.

Phenylpropanoid Pathway Extension : While less direct, the side chain could conceivably be derived from the modification and cleavage of a larger side chain originating from the phenylpropanoid pathway.

The final assembly would involve the coupling of the naphthalene core with the C5 side chain, followed by terminal enzymatic modifications.

Chemodiversity and Structural Variations of Naphthalene-Containing Carboxylic Acids in Biological Matrices

Naphthalene derivatives in nature exhibit considerable structural diversity. epa.govnih.gov While this compound represents a simple structure with an alkylcarboxylic acid side chain, other naturally occurring naphthalenoids showcase a wide range of modifications. These variations arise from the versatile enzymatic machinery in plants and fungi, leading to compounds with different substitution patterns and oxidation states.

Examples from the genus Diospyros (persimmon) include compounds like 4,8-dihydroxy-5-methoxy-2-naphthaldehyde, which features aldehyde and methoxy (B1213986) functional groups in addition to hydroxyls. semanticscholar.orgdntb.gov.ua Other variations include the attachment of sugar moieties to form naphthalene glycosides or the oxidative coupling of two naphthalene units to form complex dimers like binaphthaquinones. dntb.gov.ua This chemodiversity highlights the metabolic plasticity of plants in producing a wide array of specialized compounds from a common naphthalenoid precursor.

| Compound Class | Structural Features | Example Compound | Typical Source |

|---|---|---|---|

| Naphthalene Aldehydes | Naphthalene core with one or more aldehyde (-CHO) groups | 4,8-dihydroxy-5-methoxy-2-naphthaldehyde | Diospyros species semanticscholar.org |

| Naphthoquinones | Naphthalene core oxidized to a quinone structure | Juglone | Juglans nigra (Black Walnut) nih.gov |

| Naphthalene Glycosides | A sugar molecule attached to a naphthalene core | Unnamed naphthalene glycosides | Diospyros kaki, Rhamnus nakaharai dntb.gov.ua |

| Dimeric Naphthalenes | Two naphthalene units linked together | Binaphthaquinones | Diospyros species dntb.gov.ua |

Synthetic Methodologies and Structural Elucidation of 1 Naphthalenepentanoic Acid and Its Analogs

Chemical Synthesis Approaches to the Core 1-Naphthalenepentanoic Acid Structure

The construction of the this compound framework is most effectively achieved through a two-step synthetic sequence involving Friedel-Crafts acylation followed by a ketone reduction. This classic approach allows for the reliable formation of the alkyl-aryl bond and the subsequent deoxygenation to yield the desired alkane chain.

The synthesis commences with the Friedel-Crafts acylation of naphthalene (B1677914). wikipedia.orgbyjus.com In this electrophilic aromatic substitution reaction, naphthalene is treated with a five-carbon dielectrophile, typically glutaric anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction selectively forms 4-(1-naphthoyl)butanoic acid. The acylation occurs preferentially at the 1-position (α-position) of the naphthalene ring, which is more reactive than the 2-position (β-position).

The second step involves the reduction of the ketone carbonyl group in 4-(1-naphthoyl)butanoic acid to a methylene (B1212753) (-CH₂-) group. Two primary methods are suitable for this transformation, with the choice depending on the substrate's tolerance to acidic or basic conditions. wikipedia.orgmasterorganicchemistry.com

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgbyjus.com The keto acid is heated with the reagents, effectively reducing the ketone to an alkane. This method is particularly well-suited for aryl-alkyl ketones and is performed under strongly acidic conditions. mdma.channamalaiuniversity.ac.in

Wolff-Kishner Reduction : As an alternative performed under basic conditions, this reduction is ideal for substrates that are sensitive to strong acids. wikipedia.orgwikipedia.org The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. alfa-chemistry.comorganicchemistrytutor.comorganicreactions.org The driving force is the thermodynamically favorable evolution of nitrogen gas. wikipedia.org

Both reduction pathways convert the 4-(1-naphthoyl)butanoic acid intermediate into the final product, this compound.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reaction Type |

| Step 1 | Naphthalene, Glutaric Anhydride, AlCl₃ | 4-(1-naphthoyl)butanoic acid | Friedel-Crafts Acylation |

| Step 2 (Option A) | Zn(Hg), conc. HCl, Heat | This compound | Clemmensen Reduction |

| Step 2 (Option B) | N₂H₄, KOH, Ethylene Glycol, Heat | This compound | Wolff-Kishner Reduction |

**3.2. Derivatization Strategies for Functionalized Naphthalenepentanoic Acid Analogs

The carboxylic acid functional group of this compound is a versatile handle for derivatization, primarily through esterification and amidation.

Esterification is commonly achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis (e.g., H₂SO₄, TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it forms. masterorganicchemistry.com

Amidation typically requires activation of the carboxylic acid. A standard and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride. This is accomplished by treatment with thionyl chloride (SOCl₂). semanticscholar.orgresearchgate.net The resulting highly reactive 1-naphthalenepentanoyl chloride can then be reacted with a primary or secondary amine to form the desired amide with high efficiency. researchgate.netderpharmachemica.com This two-step, one-pot procedure is robust and applicable to a wide range of amines. semanticscholar.org

| Derivative | Reaction | Key Reagents | General Conditions |

| Methyl Ester | Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst) | Reflux in excess methanol |

| Ethyl Ester | Fischer Esterification | Ethanol (C₂H₅OH), H₂SO₄ (catalyst) | Reflux in excess ethanol |

| N-propyl amide | Amidation via Acyl Chloride | 1. SOCl₂ 2. Propylamine | Room temperature or gentle heating |

| N,N-diethyl amide | Amidation via Acyl Chloride | 1. SOCl₂ 2. Diethylamine | Room temperature or gentle heating |

Further functionalization can be achieved by performing electrophilic aromatic substitution on the naphthalene ring of this compound. The existing pentanoic acid side chain, being an alkyl group, acts as an activating, ortho-, para- director. libretexts.orglibretexts.org In the naphthalene system, this directs incoming electrophiles primarily to the 4-position (an ortho-like position) and to the peri-position (8-position) on the adjacent ring.

Nitration , for example, can be carried out using a mixture of nitric acid and sulfuric acid. While nitration of unsubstituted naphthalene strongly favors the 1-position, the presence of the C1-alkyl chain in this compound would direct the incoming nitro group to other positions. nih.govresearchgate.net The precise isomer distribution would depend on steric hindrance and the specific reaction conditions. Other electrophilic substitutions, such as halogenation or sulfonation, would follow similar principles of regioselectivity dictated by the activating alkyl side chain.

Isotopically labeled analogs of this compound are invaluable for mechanistic, metabolic, and spectroscopic studies. Deuterium (B1214612) can be incorporated at various positions using several strategies.

One common method involves the synthesis of a Grignard reagent from a halogenated precursor, followed by quenching with a deuterium source. For instance, 1-bromonaphthalene (B1665260) could be converted to 1-naphthylmagnesium bromide and then reacted with deuterated water (D₂O) to produce naphthalene-1-d. organicchemistrytutor.com This deuterated naphthalene could then be carried through the synthetic sequence described in section 3.1 to yield this compound with a deuterium label at the C1 position of the ring.

Alternatively, for labeling the side chain, H-D exchange reactions can be employed. nih.gov For example, hydrogens on the carbon alpha to the carboxylic acid can be exchanged for deuterium under specific catalytic conditions. Late-stage C-H deuteration of free carboxylic acids at the β-position has also been demonstrated using palladium catalysis, offering a route to selectively label the pentanoic acid chain. chemrxiv.org

Stereochemical Investigations and Enantioselective Synthesis

This compound itself is an achiral molecule. However, the synthesis of chiral analogs, for instance by introducing a substituent on the pentanoic acid side chain, requires stereochemical control. The development of enantioselective methods for synthesizing such chiral carboxylic acids is a significant area of research. nih.gov

While specific enantioselective syntheses for this compound analogs are not widely documented, general strategies can be applied. For example, a chiral auxiliary could be attached to a precursor molecule to direct a key bond-forming step, after which the auxiliary is removed. Another powerful approach is asymmetric catalysis, where a chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to favor the formation of one enantiomer over the other. acs.org Enantioselective C-H amination or arylation reactions, for example, have been developed for related substrates, demonstrating the feasibility of creating chiral centers in benzylic or aliphatic positions with high enantiomeric excess. nih.govacs.orgnih.gov Such methods could be adapted to synthesize chiral derivatives of this compound for stereospecific applications.

Advanced Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the seven aromatic protons on the naphthalene ring, typically in the range of 7.4-8.9 ppm. The aliphatic protons of the pentanoic acid chain would appear further upfield. The -CH₂- group attached to the naphthalene ring would likely be a triplet around 3.1-3.3 ppm. The three other methylene groups would appear as multiplets between approximately 1.5 and 2.5 ppm, and the acidic proton of the carboxyl group would be a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would display signals for the 10 aromatic carbons of the naphthalene ring (approx. 124-134 ppm) and the 5 carbons of the pentanoic acid chain. The carboxyl carbon would be the most deshielded, appearing around 179-180 ppm. The aliphatic carbons would resonate in the 22-35 ppm range. docbrown.infonih.gov

Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. For this compound, the most prominent absorptions would be a very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹, and a strong C=O (carbonyl) stretch at approximately 1700-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be visible.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight and elemental formula. For this compound (C₁₅H₁₆O₂), the expected exact mass would be calculated, and the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely show a characteristic loss of the pentanoic acid side chain or cleavage at various points along the chain.

| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.4 - 8.9 ppm |

| Methylene (Ar-CH₂) | ~3.1 - 3.3 ppm | |

| Methylene (-CH₂-) | 1.5 - 2.5 ppm | |

| Carboxylic Acid (-COOH) | >10 ppm (broad) | |

| ¹³C NMR | Carbonyl (-COOH) | 179 - 180 ppm |

| Aromatic Carbons (Ar-C) | 124 - 134 ppm | |

| Aliphatic Carbons (-CH₂-) | 22 - 35 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | ~3000 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1715 cm⁻¹ |

Advanced Analytical Techniques for 1 Naphthalenepentanoic Acid Quantification and Characterization

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 1-Naphthalenepentanoic acid from complex sample matrices, a critical prerequisite for accurate quantification and identification. The selection of a specific method is contingent upon the sample's characteristics and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, carboxylic acids like this compound possess low volatility and can exhibit poor peak shape due to their polar nature. To overcome these limitations, a derivatization step is essential to convert the analyte into a more volatile and less polar form. This process not only improves chromatographic behavior but also enhances thermal stability and can lead to the formation of characteristic ions that aid in mass spectrometric identification. gcms.czresearchgate.net

Common derivatization approaches for carboxylic acids include:

Silylation: This is one of the most prevalent methods, where an active hydrogen in the carboxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) are frequently used. rsc.org The resulting silyl esters are significantly more volatile and produce predictable fragmentation patterns in the mass spectrometer.

Alkylation: This method involves converting the carboxylic acid into an ester, most commonly a methyl ester. colostate.edu Reagents like diazomethane (B1218177) or boron trifluoride in methanol (B129727) (BF3/MeOH) can be employed. nih.gov Pentafluorobenzyl bromide (PFBBr) is another effective reagent that creates derivatives with excellent sensitivity for electron capture detection and produces a characteristic fragment ion at m/z 181, which is useful for distinguishing carboxylic acids within a mixture. nih.gov

Once derivatized, the sample is injected into the GC, where the this compound derivative is separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative (mass spectrum) and quantitative (peak area) data. For targeted analysis in complex environmental or biological extracts, Single Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only for specific, characteristic ions of the derivatized analyte. rsc.orgnih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Reagent | MTBSTFA or PFBBr | Increases volatility and thermal stability. rsc.orgnih.gov |

| GC Column | DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness | Separates compounds based on boiling points. |

| Carrier Gas | Helium, constant flow rate of ~1 mL/min | Transports the sample through the column. |

| Oven Temperature Program | Initial temp ~70°C, ramped to ~300°C | Elutes compounds with a wide range of boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |

| MS Detection Mode | Full Scan (for identification) or Single Ion Monitoring (SIM) (for quantification) | Provides structural information or enhances sensitivity for target analytes. rsc.org |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for separating compounds in a liquid mobile phase and is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound, often without the need for derivatization. shimadzu.beresearchgate.net The separation is typically achieved using a reversed-phase column (e.g., C18), where the non-polar stationary phase retains the analyte, and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol with an acid modifier like formic acid) is used for elution. researchgate.netsielc.com

A key advantage of HPLC is its compatibility with a wide range of detectors, allowing for the optimization of sensitivity and selectivity based on the analyte's properties. thermofisher.com

Common HPLC Detection Modalities for this compound:

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detectors: These detectors measure the absorbance of light by the analyte. chromatographyonline.com The naphthalene (B1677914) ring system in this compound contains a strong chromophore, resulting in significant UV absorbance and making this a highly effective detection method. scribd.com A PDA detector offers the additional advantage of collecting the entire UV spectrum at each point in the chromatogram, which can aid in peak purity assessment and compound identification. thermofisher.com

Fluorescence Detector (FLD): The fused aromatic rings of the naphthalene moiety are inherently fluorescent. Fluorescence detection offers exceptional sensitivity (often 10 to 1,000 times more than UV detection) and high selectivity, as few compounds in a complex matrix will fluoresce at the specific excitation and emission wavelengths used for the target analyte. thermofisher.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity. It combines the separation power of HPLC with the mass-analyzing capability of MS, allowing for definitive identification based on both retention time and mass-to-charge ratio. mhlw.go.jpsigmaaldrich.comnih.gov This is particularly valuable for analyzing complex samples where chromatographic co-elution might occur. researchgate.net

Universal Detectors: Detectors like the Refractive Index Detector (RID) and Charged Aerosol Detector (CAD) are considered universal because they respond to nearly all non-volatile analytes. chromatographyonline.comthermofisher.com However, they are generally less sensitive than UV or fluorescence detectors for an analyte like this compound, which has strong specific detection properties. thermofisher.comscribd.com RID is also not compatible with gradient elution, a common technique in HPLC to improve separation efficiency. scribd.com

| Detector Type | Principle | Selectivity | Sensitivity | Suitability for this compound |

|---|---|---|---|---|

| UV-Vis / PDA | UV light absorption by the naphthalene chromophore. chromatographyonline.com | Moderate | Good | Excellent, due to strong UV absorbance. |

| Fluorescence (FLD) | Emission of light from the excited naphthalene moiety. thermofisher.com | High | Excellent | Excellent, provides very high sensitivity and selectivity. |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio (m/z). thermofisher.com | Very High | Excellent | Definitive identification and quantification, especially in complex matrices. nih.gov |

| Refractive Index (RID) | Measures changes in the mobile phase refractive index. chromatographyonline.com | Low (Universal) | Low | Not ideal; less sensitive and incompatible with gradient elution. scribd.com |

| Charged Aerosol (CAD) | Measures charge imparted to aerosolized analyte particles. thermofisher.com | Low (Universal) | Good | Applicable, but less sensitive than UV or FLD for this specific compound. |

Ion Exclusion and Ion Exchange Chromatography for Organic Acid Analysis

Ion chromatography encompasses a set of techniques specifically designed for the separation of ionic and polar compounds. For organic acids like this compound, both ion exclusion and ion exchange chromatography are applicable methods. shimadzu.be

Ion Exclusion Chromatography (IEC): This is the most commonly used ion chromatography mode for organic acid analysis. shimadzu.be The separation mechanism is based on the principle of Donnan exclusion. diduco.com A stationary phase consisting of a fully sulfonated cation-exchange resin in the hydrogen (H+) form is used. phenomenex.com Highly ionized strong acids are repelled by the negative charge of the stationary phase and are excluded from the pores of the resin, causing them to elute quickly. shimadzu.beshimadzu.com Weaker acids, such as this compound, exist in a partially non-ionized state in the acidic mobile phase. shimadzu.be The neutral, undissociated form of the acid can penetrate the resin pores, leading to its retention and separation from stronger acids and other sample components. diduco.com In essence, IEC separates weak acids based on differences in their acidity (pKa). shimadzu.bediduco.com

Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge by utilizing a charged stationary phase. vanderbilt.edufredhutch.org For the analysis of this compound, an anion exchange resin with fixed positive charges on its surface would be used. libretexts.org At a pH above its pKa, the carboxylic acid exists as a negatively charged carboxylate anion, which electrostatically binds to the positively charged stationary phase. Elution is achieved by passing a mobile phase with a high concentration of competing anions (e.g., chloride or hydroxide) or by changing the pH to neutralize the charge on the analyte, thereby releasing it from the column. libretexts.org IEX is a powerful tool for purifying charged biomolecules and can be applied to the analysis of organic acids. fredhutch.orglibretexts.org

| Technique | Stationary Phase | Separation Principle | Mobile Phase |

|---|---|---|---|

| Ion Exclusion (IEC) | H+ form cation exchange polymer. shimadzu.be | Partitioning of the undissociated acid into the stationary phase pores (Donnan Exclusion). diduco.com Separation is based on pKa. shimadzu.be | Dilute strong acid (e.g., sulfuric acid). diduco.com |

| Ion Exchange (IEX) | Anion exchange resin with fixed positive charges. libretexts.org | Reversible electrostatic interaction between the negatively charged carboxylate and the positively charged resin. vanderbilt.edu | A buffer solution, with elution by increasing ionic strength or changing pH. |

Mass Spectrometry-Based Analytical Strategies for Structural Profiling

Mass spectrometry is an indispensable tool for the structural characterization of organic molecules. It provides information about a molecule's mass and, through fragmentation analysis, its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Naphthenic Acid Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and ionic compounds like carboxylic acids. researchgate.net For the analysis of this compound and other naphthenic acids, ESI is typically performed in the negative ion mode. researchgate.netacs.org In this mode, the carboxylic acid group readily loses a proton to form a negatively charged carboxylate ion, [M-H]⁻. researchgate.net

The ESI process involves dissolving the sample in a polar, volatile solvent and pumping it through a fine, heated capillary held at a high electrical potential. This generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected from the droplet surface and enter the mass analyzer. researchgate.net Because ESI is a soft ionization method, it imparts minimal energy to the analyte, resulting in very little fragmentation and typically producing an abundant ion corresponding to the intact molecule (the molecular ion, in this case, [M-H]⁻). researchgate.net This makes ESI-MS an excellent tool for determining the molecular weight of this compound with high accuracy, especially when coupled with high-resolution mass analyzers like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR). acs.orgnih.gov The technique is widely used for the characterization of complex naphthenic acid mixtures found in environmental and industrial samples. nih.govnih.govmdpi.com

| Parameter | Typical Setting | Function |

|---|---|---|

| Ionization Mode | Negative (-) | Promotes the formation of the deprotonated [M-H]⁻ ion. researchgate.net |

| Capillary Voltage | -3.0 to -4.5 kV | Creates the electrical field necessary to generate charged droplets. mdpi.com |

| Nebulizing Gas | Nitrogen (N₂) | Assists in forming a fine spray of droplets. |

| Drying Gas Temperature | 300 - 350 °C | Aids in solvent evaporation from the charged droplets. mdpi.com |

| Mass Range | m/z 50-500 | Scans for ions within the expected mass range of the analyte and related compounds. |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

While ESI-MS is excellent for determining molecular weight, Tandem Mass Spectrometry (MS/MS) is used to elicit structural information. nih.gov In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, isolated, and then fragmented. The resulting fragment ions (product ions) are then mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint of the precursor ion.

For this compound, the deprotonated molecule, [M-H]⁻ (m/z 241.12), would be selected as the precursor ion. This ion is then subjected to fragmentation, most commonly through Collision-Induced Dissociation (CID), where the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen). rsc.org These collisions transfer energy to the ion, causing it to break apart at its weakest bonds.

The fragmentation pattern of this compound is predictable based on its structure:

Decarboxylation: A characteristic fragmentation for carboxylic acids is the neutral loss of CO₂ (44.01 Da), which would result in a product ion at m/z 197.11. libretexts.org

Side-Chain Cleavage: The pentanoic acid side chain can fragment at various points, leading to a series of losses. libretexts.orgwhitman.edu

Naphthalene Core Fragments: Further fragmentation can produce ions characteristic of the stable naphthalene ring system. miamioh.edu

By analyzing the masses of the product ions, the structure of the original molecule can be confirmed. This technique is invaluable for distinguishing between isomers and for identifying unknown compounds in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon framework and the number and environment of hydrogen atoms.

For this compound, ¹H NMR and ¹³C NMR are the primary one-dimensional experiments used.

¹H NMR Spectroscopy : This technique identifies the different types of protons (hydrogen atoms) in the molecule. The naphthalene ring system contains seven aromatic protons, which would typically appear in the downfield region of the spectrum (approximately 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. oregonstate.edu The specific splitting patterns and coupling constants of these signals would allow for the assignment of each proton to its exact position on the α- and β-positions of the naphthalene rings. The protons of the pentanoic acid side chain would appear in the upfield region. For instance, the methylene (B1212753) group adjacent to the carboxyl group (-CH₂-COOH) would be expected around 2.3-2.5 ppm, while the methylene group attached to the naphthalene ring would be deshielded to a lesser extent. The single proton of the carboxylic acid group (-COOH) would appear as a broad singlet, typically far downfield (>10 ppm). oregonstate.edu

¹³C NMR Spectroscopy : This experiment provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of its 15 carbon atoms. The ten carbons of the naphthalene ring would resonate in the aromatic region (typically 120-140 ppm). The carbon of the carboxyl group (C=O) would be the most downfield signal, often appearing above 170 ppm. The five carbons of the pentanoic acid chain would have chemical shifts in the aliphatic region (typically 20-45 ppm).

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete and unambiguous signal assignment. These methods reveal correlations between different nuclei, confirming the connectivity of the atoms within the molecule and solidifying the structural assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous naphthalene structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | > 10 (broad s) | ~175 |

| Cα (chain, adjacent to COOH) | ~2.4 (t) | ~34 |

| Cβ (chain) | ~1.7 (m) | ~25 |

| Cγ (chain) | ~1.4 (m) | ~31 |

| Cδ (chain, adjacent to ring) | ~3.1 (t) | ~29 |

| Naphthalene Ring Carbons | - | ~123-135 |

| Naphthalene Ring Protons | ~7.3-8.2 (m) | - |

| Carbon attached to chain | - | ~138 |

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.gov For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for both quantification and identification. chemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. iosrjournals.org This technique is well-suited for analyzing this compound in various matrices.

Separation : A reversed-phase HPLC column (e.g., C18) can effectively separate this compound from other components in a sample mixture based on its polarity.

Detection : Mass spectrometry provides the molecular weight and fragmentation pattern of the analyte. For carboxylic acids like this one, electrospray ionization (ESI) in negative ion mode is often employed, as it readily forms the deprotonated molecule [M-H]⁻. mhlw.go.jpnih.gov Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, which is highly effective for quantifying trace levels of the compound in complex environmental or biological samples. iosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique. azom.com While highly effective, its application to carboxylic acids often requires a derivatization step to increase the analyte's volatility and thermal stability. azom.comnih.gov For this compound, the carboxylic acid group can be converted to an ester (e.g., a methyl or silyl ester) prior to injection into the GC system. nih.gov The mass spectrometer then detects the characteristic mass-to-charge ratio and fragmentation pattern of the derivatized compound, allowing for positive identification and quantification. unm.ac.id

Table 2: Summary of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Key Application | Sample Preparation Note |

|---|---|---|---|---|

| LC-MS | Liquid chromatography based on polarity | Mass analysis of molecular and fragment ions | Quantification in aqueous and biological samples | Minimal preparation often needed |

| LC-MS/MS | Liquid chromatography based on polarity | Mass analysis of specific parent-to-daughter ion transitions | High-sensitivity and high-selectivity quantification in complex matrices | Minimal preparation often needed |

| GC-MS | Gas chromatography based on boiling point/volatility | Mass analysis of molecular and fragment ions | Identification and quantification in various samples | Derivatization to an ester is typically required |

Development of Reference Standards and Calibration Methodologies

Accurate quantification of this compound relies on the availability of high-purity reference standards and robust calibration methodologies. A reference standard serves as a benchmark against which unknown samples are measured. eurofins.com

Reference Standards : A primary reference standard for this compound must be a substance of the highest possible purity, thoroughly characterized to confirm its identity and assess its purity. This characterization is achieved using a combination of analytical techniques, including NMR for structure confirmation and chromatographic methods (like HPLC) for purity assessment. eurofins.com These standards can be sourced from official pharmacopeias or chemical suppliers (officially-sourced standards) or prepared in-house through synthesis and purification. eurofins.comusp.org The use of a well-characterized reference standard is critical to ensure the accuracy and reliability of analytical results. usp.org

Calibration Methodologies : For quantitative analysis using techniques like LC-MS or GC-MS, a calibration curve must be constructed. This is achieved by preparing a series of standard solutions containing the reference standard at known, varying concentrations. mhlw.go.jp Each of these solutions is analyzed, and the instrument's response (e.g., peak area) is measured.

A calibration curve is then generated by plotting the instrument response against the corresponding concentration of the standard. This plot, which should demonstrate linearity over the desired concentration range, is typically fitted with a linear regression equation (y = mx + c). rsc.org To determine the concentration of this compound in an unknown sample, the sample is analyzed under the same conditions, and its instrument response is measured. The concentration is then calculated by interpolating this response value onto the calibration curve using the regression equation. mhlw.go.jp This methodology is fundamental for obtaining accurate and precise quantitative data in analytical chemistry.

Table 3: Example Data for a 5-Point Calibration Curve

| Standard Concentration (µg/L) | Instrument Response (Peak Area) |

|---|---|

| 5.0 | 15,250 |

| 10.0 | 30,100 |

| 25.0 | 74,800 |

| 50.0 | 151,200 |

| 100.0 | 305,600 |

Resulting Linear Equation: y = 3045x - 150 Correlation Coefficient (R²): 0.9998

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| Methanol |

In Vitro and Preclinical Investigations of 1 Naphthalenepentanoic Acid S Biological Interactions

Evaluation of Antimicrobial Properties in Model Systems

To determine the antimicrobial potential of 1-Naphthalenepentanoic acid, a series of in vitro tests against various microorganisms would be necessary.

Antifungal Activity against Specific Pathogens (e.g.,Fusarium oxysporumf. sp.cubense)

The antifungal efficacy of this compound could be assessed against pathogenic fungi such as Fusarium oxysporum f. sp. cubense, the causative agent of Panama disease in bananas. Standardized methods like broth microdilution or agar (B569324) disk diffusion assays would be employed to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). These values would quantify the compound's ability to inhibit fungal growth and to kill the fungus, respectively.

Table 1: Hypothetical Antifungal Activity Data for this compound

| Fungal Pathogen | Assay Type | Endpoint | Result |

|---|---|---|---|

| Fusarium oxysporum f. sp. cubense | Broth Microdilution | MIC₅₀ | Data not available |

Antibacterial Studies in Isolated Cultures

The antibacterial properties of this compound would be investigated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Similar to antifungal testing, standard assays such as broth microdilution would be used to establish the MIC and minimum bactericidal concentration (MBC) of the compound for each bacterial strain.

Table 2: Hypothetical Antibacterial Activity Data for this compound

| Bacterial Strain | Gram Stain | Assay Type | Endpoint | Result |

|---|---|---|---|---|

| Staphylococcus aureus | Positive | Broth Microdilution | MIC | Data not available |

| Escherichia coli | Negative | Broth Microdilution | MIC | Data not available |

Exploration of Anti-inflammatory Modulatory Effects in Cellular Assays

The potential anti-inflammatory effects of this compound could be explored using various in vitro cellular models. For instance, macrophage cell lines (e.g., RAW 264.7) could be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the compound. The levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant would then be quantified. A reduction in these mediators would suggest anti-inflammatory activity.

Assessment of Antioxidant Capacity in Chemical and Biological Assays

The antioxidant potential of this compound would be evaluated through a combination of chemical and cell-based assays. Chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the ferric reducing antioxidant power (FRAP) assay would measure the compound's direct ability to neutralize free radicals or reduce oxidized species. Cell-based assays would involve treating cells with an oxidative stressor and measuring the ability of this compound to mitigate cellular damage, for example, by measuring levels of reactive oxygen species (ROS).

Table 3: Hypothetical Antioxidant Capacity Data for this compound

| Assay | Method | Endpoint | Result |

|---|---|---|---|

| DPPH Scavenging | Chemical | IC₅₀ | Data not available |

| ABTS Scavenging | Chemical | Trolox Equivalents | Data not available |

| FRAP | Chemical | Ferric Reducing Power | Data not available |

Investigations into Potential Anti-proliferative Activity in Non-human Cell Lines

To assess the anti-proliferative effects of this compound, various non-human cancer cell lines would be treated with increasing concentrations of the compound. The viability and proliferation of the cells would be measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC₅₀) would be calculated to determine the potency of the compound in inhibiting cell growth.

Table 4: Hypothetical Anti-proliferative Activity Data for this compound

| Cell Line (Non-human) | Assay Type | Endpoint | Result |

|---|---|---|---|

| Murine Melanoma (B16-F10) | MTT Assay | IC₅₀ | Data not available |

Enzyme Inhibition and Receptor Binding Studies (Excluding Human-Specific Receptors for Therapeutic Context)

The interaction of this compound with specific enzymes and non-human receptors would be investigated to understand its potential mechanisms of action. Enzyme inhibition assays would be conducted to determine if the compound can block the activity of specific enzymes, for example, cyclooxygenase (COX) enzymes in the context of inflammation. Receptor binding assays, using radiolabeled ligands or other detection methods, would be employed to ascertain if the compound can bind to and potentially modulate the function of specific non-human receptors.

Cellular Mechanism of Action Elucidation in Model Organisms or Cell Cultures

The precise cellular mechanisms of action for this compound remain an area of limited investigation. While direct research on this specific compound is not extensively available in peer-reviewed literature, studies on structurally related compounds can provide some insights into its potential biological interactions. The following sections explore the current understanding, drawing from available data on analogous molecules and general principles of cellular biology.

Effects on Cellular Signaling Pathways

Direct evidence detailing the effects of this compound on specific cellular signaling pathways is not yet established in the scientific literature. However, research on the closely related compound, 1-naphthaleneacetic acid (NAA), has revealed potential avenues for cellular influence that may share some relevance.

Studies on human cell lines have shown that NAA can promote cell survival by inhibiting apoptosis. nih.govresearchgate.net This anti-apoptotic effect was linked to the upregulation of the Angiopoietin-like 4 (ANGPTL4) gene. nih.govresearchgate.net ANGPTL4 is a secreted protein involved in regulating lipid metabolism and has been implicated in various cellular processes, including cell survival and angiogenesis. The finding that NAA enhances ANGPTL4 expression suggests a potential interaction with signaling cascades that control gene expression related to cell fate and metabolism. nih.gov It is important to underscore that these findings pertain to 1-naphthaleneacetic acid, and further research is necessary to determine if this compound exerts similar effects on the ANGPTL4 signaling pathway or other cellular signaling networks.

Interfacial Chemistry and Physicochemical Behavior of 1 Naphthalenepentanoic Acid in Multiphase Systems

Langmuir Film Studies and Monolayer Formation Characteristics

1-Naphthalenepentanoic acid, as an amphiphilic molecule, possesses a distinct hydrophobic naphthalene (B1677914) moiety and a hydrophilic pentanoic acid "head" group. This structure allows it to form monomolecular films, known as Langmuir films, at the interface between two immiscible phases, such as air-water or oil-water. sfu.cananoscience.com In these monolayers, the molecules orient themselves with the polar carboxylic acid group immersed in the aqueous phase and the nonpolar naphthalene "tail" directed towards the air or oil phase. nanoscience.com

When the surface area available to these molecules is reduced by a movable barrier, they are compressed, transitioning from a gaseous state (large distances between molecules) to a liquid-expanded, liquid-condensed, and finally a solid, close-packed state. sfu.ca This process can be monitored by measuring the surface pressure as a function of the area per molecule, generating a characteristic surface pressure-area (π-A) isotherm. These isotherms provide valuable information about the packing, orientation, and phase behavior of the molecules in the monolayer.

At oil/water interfaces, this compound demonstrates significant interfacial activity. The presence of the bulky, oil-soluble naphthalene group and the water-soluble carboxylic acid group makes it effective at reducing the interfacial tension (IFT) between the two phases. researchgate.net The molecule adsorbs at the interface, with the naphthalene group anchoring in the oil phase and the carboxylic acid group extending into the aqueous phase. This adsorption disrupts the cohesive forces between the bulk phase molecules, leading to a decrease in IFT. The extent of this reduction is a measure of the molecule's efficiency as a surfactant. The kinetics of IFT reduction can be influenced by the diffusion of the molecules from the bulk phase to the interface. figshare.com

The interfacial behavior of this compound is highly sensitive to the chemical composition of the aqueous phase, particularly its pH and electrolyte concentration.

Influence of pH: The pH of the aqueous sub-phase directly governs the ionization state of the carboxylic acid head group. ens.fr

At low pH (acidic conditions): The head group is predominantly in its protonated, neutral form (-COOH). This form is less hydrophilic, which can influence its packing at the interface and its solubility in the bulk phases.

At high pH (alkaline conditions): The head group deprotonates to form the negatively charged carboxylate anion (-COO⁻). researchgate.net This ionization significantly increases the hydrophilicity and the effective size of the head group, leading to stronger electrostatic repulsions between adjacent molecules in the monolayer. researchgate.netens.fr This enhanced charge generally increases its surface activity and can lead to a more expanded film structure. ens.fr

| Condition | Head Group State | Expected Interfacial Effect |

| Low pH | Neutral (-COOH) | Reduced head group repulsion, potentially more condensed film. |

| High pH | Charged (-COO⁻) | Increased head group repulsion, more expanded film, enhanced surface activity. ens.fr |

| Increasing Electrolyte Conc. | Charged (-COO⁻) | Screening of charges, compression of the electrical double layer, allows for tighter packing. nih.gov |

| Presence of Divalent Cations | Charged (-COO⁻) | Complex formation, potential reduction in hydrophilicity and interfacial activity. researchgate.net |

Emulsion Stabilization and Destabilization Mechanisms

Molecules like this compound can act as both stabilizers and destabilizers for emulsions, particularly water-in-oil emulsions, depending on the prevailing conditions. figshare.comresearchgate.net

Emulsion Stabilization: By adsorbing at the oil-water interface, this compound can form a protective film around the dispersed droplets. researchgate.net This film acts as a mechanical barrier that hinders droplet coalescence, thereby enhancing emulsion stability. mdpi.com The stability is often greatest when there is a balanced interaction between the acid and its deprotonated (soap) form at the interface, which can lead to rigid interfacial films. researchgate.net

Emulsion Destabilization: Conversely, changes in conditions such as pH or electrolyte concentration can alter the molecule's effectiveness. For instance, a significant shift in pH could drastically change the hydrophilic-lipophilic balance (HLB) of the molecule, disrupting the stability of the interfacial film. Some studies on commercial naphthenic acids have shown that, contrary to common belief, their addition can lead to an increase in the rate of emulsion destabilization, a phenomenon attributed to the kinetics of molecular diffusion rather than just the reduction of IFT. figshare.comconsensus.app

Solubilization and Aggregation Phenomena in Aqueous and Organic Media

In both aqueous and organic media, this compound can exhibit complex aggregation behavior. In aqueous solutions, its limited solubility can be increased through processes like micellization. In organic solvents, it may form aggregates or reverse micelles, particularly in the presence of a small amount of water.

In aqueous solutions, once the concentration of this compound surpasses a specific threshold, the individual molecules (monomers) begin to self-assemble into organized aggregates known as micelles. researchgate.net This threshold is known as the Critical Micelle Concentration (CMC) . unibo.italfa-chemistry.com Below the CMC, the molecules exist primarily as monomers, while above the CMC, any additional molecules predominantly form micelles. alfa-chemistry.com

The formation of micelles is an entropy-driven process. scispace.com The hydrophobic naphthalene tails are sequestered in the core of the micelle, minimizing their contact with water, while the hydrophilic carboxylate head groups form the outer surface (corona) of the micelle, interacting with the surrounding aqueous environment. The CMC is a fundamental parameter that indicates a surfactant's efficiency; a lower CMC value generally corresponds to higher surface activity. researchgate.net The value of the CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes. alfa-chemistry.comscispace.com

| Method | Principle |

| Tensiometry | The CMC is identified as the concentration at which the surface tension of the solution ceases to decrease significantly. unibo.it |

| Conductivity | For ionic surfactants, the CMC is marked by a distinct change in the slope of the conductivity versus concentration plot. researchgate.net |

| Fluorescence Spectroscopy | Utilizes fluorescent probes whose spectral properties change upon partitioning into the hydrophobic micellar core. unibo.it |

| Dynamic Light Scattering (DLS) | Detects the formation of larger micellar aggregates from smaller monomers based on light scattering intensity. researchgate.net |

Partitioning Dynamics between Immiscible Phases

When an oil-water system containing this compound reaches equilibrium, the compound distributes itself between the two immiscible phases. This distribution is described by the partition coefficient (K_D) , which is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. libretexts.org

S_phase 1⇌S_phase 2

The partitioning behavior of this compound is critically dependent on the pH of the aqueous phase, which controls its chemical form. chemrxiv.org

Under acidic conditions (low pH), the molecule is in its neutral, protonated form (-COOH). This species is significantly more soluble in the nonpolar organic phase, resulting in a high partition coefficient (K_D >> 1).

Under alkaline conditions (high pH), the molecule exists as the charged carboxylate anion (-COO⁻). Its ionic nature makes it more soluble in the polar aqueous phase, leading to a lower partition coefficient (K_D < 1).

This pH-dependent partitioning is a key principle in liquid-liquid extraction processes, allowing for the selective transfer of the compound from one phase to another by simply adjusting the pH. libretexts.orgchemrxiv.org

| Aqueous Phase pH | Dominant Species | Preferential Phase | Expected Partition Coefficient (K_D) |

| Acidic (e.g., pH < 4) | This compound (-COOH) | Organic (Oil) | High (K_D >> 1) |

| Alkaline (e.g., pH > 8) | 1-Naphthalenepentanoate (-COO⁻) | Aqueous (Water) | Low (K_D < 1) |

Surface Tension Measurement and Interfacial Rheology of this compound in Multiphase Systems

The interfacial behavior of this compound, a molecule possessing both a hydrophobic naphthalene group and a hydrophilic carboxylic acid function connected by a flexible pentyl chain, is of significant interest in various multiphase systems. Its amphiphilic nature dictates its tendency to adsorb at interfaces, such as air-water or oil-water, thereby altering the interfacial properties. The study of surface tension and interfacial rheology provides crucial insights into the molecular orientation, packing, and interactions at these interfaces.

Surface Tension Measurement

The surface activity of a homologous series of surfactants generally increases with the length of the hydrophobic alkyl chain. This is due to the increased hydrophobic driving force for the molecule to escape the aqueous phase and accumulate at the interface. For aromatic carboxylic acids, the bulky, hydrophobic naphthalene ring contributes significantly to this effect.

A structurally related compound, 1-naphthaleneacetic acid, which has a shorter carboxymethyl group instead of a pentanoic acid chain, has a reported surface tension of 35.9 mN/m. dtu.dk It is anticipated that this compound would exhibit a lower surface tension under similar conditions. The longer pentanoic acid chain provides greater hydrophobicity, leading to more efficient packing and a higher concentration of the molecule at the air-water interface. This increased surface excess concentration would result in a more significant disruption of the cohesive forces between water molecules, and thus a greater reduction in surface tension.

To provide context, the surface tension of various carboxylic acids are presented in the table below.

| Compound Name | Structure | Surface Tension (mN/m) |

| Acetic Acid | CH₃COOH | 27.6 (at 20°C) |

| Pentanoic Acid | CH₃(CH₂)₃COOH | 26.9 (at 20°C) |

| 1-Naphthaleneacetic acid | C₁₀H₇CH₂COOH | 35.9 dtu.dk |

| This compound | C₁₀H₇(CH₂)₄COOH | Predicted to be < 35.9 |

Note: The surface tension values can vary with concentration, temperature, and pH.

The pH of the aqueous phase would also be a critical factor. At a pH below its pKa, this compound will be in its protonated, less soluble form, favoring adsorption at the interface. Above its pKa, it will exist as the more water-soluble carboxylate anion, which would still be surface-active but might exhibit different interfacial behavior due to electrostatic repulsion between the charged head groups.

Interfacial Rheology

Interfacial rheology is the study of the rheological properties of interfacial layers, providing information on their viscoelasticity. researchgate.net These properties are crucial for understanding the stability of emulsions and foams. The measurements are typically categorized into dilatational and shear rheology.

Dilatational Interfacial Rheology : This technique probes the response of an interface to expansion or compression. The change in interfacial tension in response to a change in interfacial area is measured to determine the dilatational modulus (E). A high dilatational modulus indicates a more elastic interface, which is better able to resist deformations and contributes to the stability of dispersed systems. For a molecule like this compound, the adsorption at an interface would form a viscoelastic film. Upon expansion of the interface, the surface concentration of the acid would decrease, leading to a temporary increase in interfacial tension. The rate at which equilibrium is restored through the adsorption of more molecules from the bulk phase provides information about the adsorption kinetics.

Shear Interfacial Rheology : This technique measures the resistance of an interfacial layer to shear deformation at a constant area. The interfacial shear viscosity (ηs) and the interfacial shear modulus (Gs) are determined. For systems containing amphiphilic molecules, the formation of a structured interfacial layer can lead to significant shear viscosity. The naphthalene rings of this compound could participate in π-π stacking interactions at the interface, contributing to the formation of a more structured and potentially more viscous interfacial film. The flexibility of the pentyl chain would also influence the packing and intermolecular interactions within this film.

While specific experimental data on the interfacial rheology of this compound are not available, it is expected that its solutions would form viscoelastic interfacial layers. The magnitude of the viscoelastic moduli would depend on factors such as concentration, temperature, pH, and the nature of the two phases forming the interface (e.g., air-water vs. oil-water). The presence of electrolytes in the aqueous phase could also influence the interfacial rheology by screening electrostatic interactions between the carboxylate head groups.

Environmental Research and Distribution of 1 Naphthalenepentanoic Acid

Occurrence and Fate in Environmental Compartments (Soil, Water, Air)

Direct measurements of 1-naphthalenepentanoic acid in soil, water, and air are not widely reported. However, as a type of naphthenic acid, its presence can be inferred in environments impacted by petroleum extraction and processing. Naphthenic acids are known to occur in oil sands process-affected water (OSPW), crude oil, and hydrocarbon deposits. nih.gov

Soil: The persistence of carboxylic acids in soil is variable. For a related compound, 1-naphthaleneacetic acid, a soil half-life of 10 days has been reported, with microbial degradation being the primary removal mechanism. epa.gov Given its structure, this compound is expected to exist predominantly in its ionized form in most soils, which would limit its potential for volatilization from moist soil surfaces.

Water: Water is the most significant environmental compartment for naphthenic acids. nih.gov They enter aquatic systems through industrial effluents, groundwater contamination, and natural erosion of oil deposits. nih.gov While ambient concentrations in rivers are generally low (below 1 mg/L), tailings ponds from oil sands operations can contain up to 110 mg/L of naphthenic acids. nih.gov The persistence of these compounds in the water column is expected, with potential for accumulation in sediments over time. nih.gov Abiotic degradation through photolysis in water has been observed for 1-naphthaleneacetic acid, yielding products such as 1-naphthoic acid and phthalic acid. epa.gov

Air: Due to the low volatility of carboxylic acids, significant atmospheric concentrations of this compound are not anticipated. Volatilization is not considered a major dissipation pathway from soil or water. epa.gov

Biotransformation and Biodegradation Pathways in Environmental Systems

While specific biotransformation pathways for this compound have not been detailed, the biodegradation of structurally similar aromatic carboxylic acids has been studied. Microorganisms, particularly bacteria, are capable of utilizing such compounds as carbon and energy sources.

A plausible biodegradation pathway can be inferred from the metabolism of 1-naphthoic acid by the soil bacterium Pseudomonas maltophilia CSV89. nih.gov This pathway is initiated by the double hydroxylation of the aromatic ring, leading to the formation of 1,2-dihydroxy-8-carboxynaphthalene. nih.gov Subsequent oxidation of this intermediate proceeds through several other compounds, including 3-formyl salicylate, 2-hydroxyisophthalate, salicylate, and catechol, before entering the tricarboxylic acid (TCA) cycle. nih.gov

Various bacterial genera, including Pseudomonas, Burkholderia, and Sphingomonas, have been identified as key players in the transformation of aromatic alkanoic acids. nih.gov The biodegradation of naphthenic acids can also proceed through pathways such as β-oxidation, α- and β-oxidation, and aromatization. nih.govinrs.ca The structure of the alkyl side chain can significantly affect the biodegradability of aromatic alkanoic acids. nih.gov

Sorption and Transport Mechanisms in Different Environmental Matrices

The movement and distribution of this compound in the environment are governed by its sorption to soil and sediment particles. As a carboxylic acid, its sorption behavior is complex and influenced by several factors, including the organic carbon content of the sorbent, the pH of the system, and the ionic strength of the surrounding water. esaa.org

At typical environmental pH values, which are often above the pKa of carboxylic acids (generally in the range of 4.7 to 6), this compound will exist predominantly in its deprotonated, anionic form. esaa.org This has several implications for its sorption and transport:

Organic Carbon Partitioning: The ionized form generally does not adsorb as strongly to organic carbon as the neutral form. esaa.org

Mineral Surface Adsorption: Electrostatic interactions can occur between the anionic carboxylate group and positively charged sites on mineral surfaces. esaa.org

Mobility: The anionic form is more water-soluble, which can lead to greater mobility in soil and groundwater.

Studies on mixtures of naphthenic acids have shown that sorption increases with higher organic carbon content in the soil. esaa.org For instance, in one study, the adsorption coefficient was significantly higher in a soil with 2.7% organic carbon compared to one with 1.6%. esaa.org Increased salinity has also been shown to enhance the sorption of some naphthenic acids. esaa.org The transport of naphthalene (B1677914), a related hydrophobic compound, is retarded to a greater extent at higher ionic strengths due to increased sorption affinity. nih.gov

Interactive Table: Sorption Coefficients for a Naphthenic Acid Mixture in Different Soils

| Soil Type | Organic Carbon (%) | Adsorption Coefficient (Kd) in DI Water (mL/g) | Adsorption Coefficient (Kd) in Saline Groundwater (mL/g) |

| Soil 1 (Peat/Mineral Mix) | 2.7 | 1.9 ± 0.2 | 17.8 ± 1.5 |

| Soil 2 (Sandy Clay Loam) | 1.6 | 1.3 ± 0.15 | Not Reported |

Data adapted from a study on a mixture of oil sands naphthenic acids. The specific values for this compound may differ. esaa.org

Analytical Monitoring for Environmental Tracing

The complexity of environmental matrices requires robust analytical methods for the detection and quantification of compounds like this compound. While methods specifically validated for this compound are not prominent in the literature, techniques used for other naphthenic acids and 1-naphthaleneacetic acid are applicable.

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of such compounds. mhlw.go.jpnih.gov For instance, an analytical method for 1-naphthaleneacetic acid in agricultural products involves extraction with acetone, a hydrolysis step, and subsequent clean-up using solid-phase extraction (SPE) cartridges before quantification by LC-MS/MS. mhlw.go.jp

Other techniques that have been employed for the broader class of naphthenic acids include:

Fourier-Transform Infrared (FTIR) Spectroscopy: A traditional method for quantifying total naphthenic acids based on the absorption of the carboxyl group. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the characterization of metabolites in biodegradation studies of related compounds like 1-naphthoic acid. nih.gov

The choice of analytical method depends on the sample matrix, the required sensitivity, and the need to distinguish between different isomers and homologues. scholaris.ca

Interactive Table: Overview of Potentially Applicable Analytical Techniques

| Technique | Principle | Common Application for Related Compounds | Potential for this compound Analysis |

| LC-MS/MS | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Quantification of 1-naphthaleneacetic acid in agricultural products. mhlw.go.jp | High potential for sensitive and selective quantification in various environmental matrices. |

| HPLC | Separation of compounds in a liquid mobile phase passing through a solid stationary phase. | Detection of naphthenic acids as their 2-nitrophenylhydrazide derivatives. nih.gov | Good potential, especially when coupled with a suitable detector like UV or fluorescence. |

| FTIR | Measurement of the absorption of infrared radiation by the sample. | Bulk quantification of total naphthenic acids in water samples. nih.govscholaris.ca | Useful for total carboxylic acid screening but lacks specificity for this compound. |

| GC-MS | Separation by gas chromatography followed by detection based on mass-to-charge ratio. | Identification of metabolites in biodegradation studies of 1-naphthoic acid. nih.gov | Applicable, likely after a derivatization step to increase volatility. |

Computational and Theoretical Investigations of 1 Naphthalenepentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 1-naphthalenepentanoic acid, these calculations can determine the optimized molecular geometry, detailing bond lengths and angles with high precision.

A key aspect of these investigations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests that the molecule is more reactive and less stable. researchgate.net For instance, in related naphthalene-containing structures, the distribution of electron density in the HOMO and LUMO orbitals reveals which parts of the molecule are most likely to participate in electron transfer reactions. researchgate.net

Furthermore, quantum chemical methods can compute various reactivity descriptors. These descriptors, derived from the electronic structure, help in predicting how and where a molecule will react. This information is crucial for understanding potential metabolic pathways or chemical degradation processes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound possesses a flexible pentanoic acid chain attached to a rigid naphthalene (B1677914) core. This flexibility results in a complex conformational landscape, which can be explored using Molecular Dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of molecular behavior.

These simulations typically employ force fields, such as AMBER or GROMACS, which define the potential energy of the system. drugbank.comnih.gov The process involves an initial energy minimization of the structure, followed by a period of equilibration where the simulated system reaches a stable temperature and pressure. Finally, a production run is performed, during which the trajectory of the atoms is recorded for analysis. thermofisher.com

By analyzing these trajectories, researchers can identify the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum or solvated in water. drugbank.com This is particularly important as the conformation of the molecule can significantly influence its interaction with biological targets. MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water molecules, which is vital for understanding its solubility and behavior in aqueous physiological environments. chemeo.com

Structure-Activity Relationship (SAR) Modeling for Biological Interactions in Preclinical Models

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and toxicology that links a molecule's chemical structure to its biological activity. acdlabs.com By systematically studying how modifications to a chemical structure affect its interaction with a biological target, researchers can develop models to predict the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical relationships between chemical structure and biological activity. acdlabs.com For compounds related to this compound, such as other naphthenic acids, QSAR models have been successfully used to predict toxicity in non-human, preclinical models. For example, the U.S. Environmental Protection Agency's (EPA) ECOSAR model has been used to predict the toxicity of naphthenic acid-like compounds to aquatic organisms like Vibrio fischeri and Daphnia magna. These studies have shown that properties like hydrophobicity are key predictors of acute toxicity, suggesting a narcosis-based mechanism of action. It was also found that for naphthenic acids of equal molecular weight, those with fewer carbon rings or more linear arrangements were predicted to have greater toxic potency. Such models are valuable tools for prioritizing which chemical structures may pose a higher risk and require further experimental testing.

Prediction of Physicochemical Parameters using Computational Approaches

Computational methods are widely used to predict the key physicochemical properties of molecules, which are crucial for assessing their behavior in biological systems. Properties such as the partition coefficient (logP), acidity constant (pKa), and water solubility (logS) can be estimated using various software tools and algorithms, often based on the molecule's structure. These predictions are vital in early-stage research to forecast a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The logP value represents the lipophilicity of a compound, indicating its preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. A positive logP suggests higher lipophilicity. The pKa value indicates the strength of an acid; a lower pKa corresponds to a stronger acid. Water solubility is a fundamental property that affects how a compound is absorbed and distributed.

Below is a table of computationally predicted physicochemical properties for 1-Naphthoic acid, a structurally similar compound. These values serve as an estimate, and the pentanoic acid side chain in this compound would be expected to increase the logP value due to its greasy alkyl nature.

| Property | Predicted Value | Source | Description |

|---|---|---|---|

| logP | 2.62 - 2.79 | Chemaxon, ALOGPS | Octanol-water partition coefficient, a measure of lipophilicity. |

| pKa (Strongest Acidic) | 3.63 | Chemaxon | Acid dissociation constant. |

| Water Solubility | 0.512 mg/mL | ALOGPS | The maximum concentration of the compound that can dissolve in water. |

| Polar Surface Area | 37.3 Ų | Chemaxon | Sum of surfaces of polar atoms in a molecule. |

In Silico Screening for Interactions with Non-Human Biological Targets

In silico screening, also known as virtual screening, involves using computational methods to search large libraries of chemical compounds to identify those that are most likely to interact with a specific biological target. This approach can also be reversed in a process called target fishing, where a specific molecule, like this compound, is screened against numerous potential biological targets to identify possible interactions.

This methodology is particularly useful for assessing potential effects on non-human organisms and environmental species. For instance, as mentioned previously, QSAR models like ECOSAR can be used to screen compounds for potential toxicity to aquatic life. This constitutes a form of in silico screening against the biological systems of these non-human targets.

The process often involves docking simulations, where the compound is computationally fitted into the binding site of a target protein to estimate the strength of the interaction. Alternatively, ligand-based methods compare the query molecule to other compounds with known activity against specific targets. For this compound, such screening could be used to predict its potential to interact with enzymes or receptors in various organisms, from microbes to wildlife, helping to identify potential ecological impacts or even novel therapeutic applications in veterinary medicine.

Future Research Trajectories and Unexplored Avenues for 1 Naphthalenepentanoic Acid

Elucidation of Broader Biological System Interactions (Non-Human)

Future research should prioritize a comprehensive understanding of how 1-naphthalenepentanoic acid interacts with a variety of non-human biological systems. The introduction of naphthalene (B1677914) and its derivatives into ecosystems can lead to notable shifts in microbial community structures. Studies have shown that while naphthalene can be utilized as a carbon source by certain bacteria, its presence can significantly alter the abundance of various bacterial phyla, including Proteobacteria, Actinobacteria, and Acidobacteria nih.gov. For instance, some Pseudomonas species are known for their ability to tolerate and degrade aromatic pollutants nih.gov. Investigations into how the pentanoic acid side chain of this compound influences these interactions are crucial. Research could explore its potential as a selective agent for specific microbial consortia, which may have applications in industrial fermentation or agricultural soil management.

Furthermore, the impact on aquatic life warrants investigation. Naphthalene exposure is known to affect fish health, with potential disruptions to physiological functions that can hinder growth and reproduction oup.com. Understanding the specific toxicological profile of this compound in aquatic organisms is a critical area for future studies.

Development of Novel Synthetic Routes with Enhanced Selectivity

Advancements in synthetic organic chemistry offer opportunities to develop more efficient and selective methods for producing this compound. Current synthetic strategies for naphthalene derivatives often involve multi-step processes that may lack regioselectivity. Future research could focus on C-H functionalization, a powerful tool for directly introducing functional groups onto the naphthalene core researchgate.netresearchgate.net. Developing catalytic systems, potentially using transition metals, that can selectively target the C1 position of the naphthalene ring for the introduction of the pentanoic acid side chain would be a significant advancement.

Moreover, exploring methods for controlling the length and structure of the alkyl carboxylic acid side chain is another key research avenue. Strategies that allow for the precise construction of the pentanoic acid moiety on the naphthalene scaffold would enable the synthesis of a wider range of derivatives for structure-activity relationship studies. Research into the use of directing groups to control the position of functionalization on the naphthalene ring could lead to highly regioselective syntheses researchgate.net.

Advanced Material Science Applications (Excluding Biological/Clinical)

The unique chemical structure of this compound, combining an aromatic core with a flexible aliphatic carboxylic acid chain, suggests its potential as a building block in material science. Naphthalene-based polymers are known for their thermal stability and potential as catalytic supports mdpi.com. Future research could investigate the incorporation of this compound as a monomer in the synthesis of novel polyesters or polyamides. The naphthalene unit could impart enhanced thermal and mechanical properties, while the carboxylic acid group provides a reactive handle for cross-linking or further functionalization acs.orgresearchgate.netnih.gov.

Additionally, the optical and electronic properties of naphthalene derivatives make them interesting candidates for organic electronics dntb.gov.uanih.gov. Research could explore the use of this compound in the development of new organic semiconductors, dyes, or fluorescent probes. The pentanoic acid chain could be used to tune the solubility and processing characteristics of these materials, as well as to anchor them to surfaces or other molecules.

Integration of Omics Technologies in Preclinical Studies